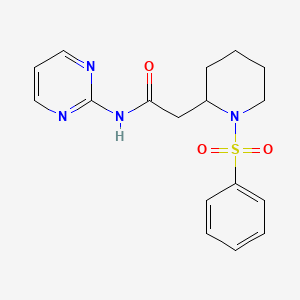

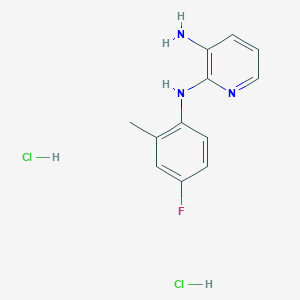

2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyrimidin-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyrimidin-2-yl)acetamide, also known as PSP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PSP belongs to the class of piperidine-based compounds and has been found to possess various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.

Applications De Recherche Scientifique

Synthesis and Biological Activity

- A study by Khalid et al. (2014) focused on the synthesis of N-aryl/aralkyl substituted derivatives of 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyrimidin-2-yl)acetamide. These compounds were synthesized through a series of reactions starting from benzenesulfonyl chloride and 1-aminopiperidine. The derivatives were tested for their enzymatic inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, showing promising results in some cases (Khalid et al., 2014).

Antimicrobial Studies

- Patel and Agravat (2007) conducted a study on the synthesis of new pyridine derivatives involving 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride, leading to the formation of 2-(p-aminophenylsulfonamido) substituted benzothiazoles. These compounds were further modified to yield derivatives with potential antibacterial and antifungal activities (Patel & Agravat, 2007).

Coordination Complexes and Polymer Formation

- Klimova et al. (2013) explored the interaction of tautomeric amidines with 3-ferrocenylmethylidene-2,4-pentanedione, leading to the formation of polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. This study highlights the chemical versatility and potential applications of this compound derivatives in forming complex molecular structures (Klimova et al., 2013).

Enzymatic Inhibition Studies

- Another study by Khalid (2012) synthesized a series of N-alkyl-N-(piperidin-1-yl)benzenesulfonamide and N-aryl/alkyl substituted derivatives. These compounds were evaluated for their inhibitory activities against acetylcholinesterase and butyrylcholinesterase enzymes, showing promising inhibitory activities which could have implications in treating diseases like Alzheimer's (Khalid, 2012).

Antimicrobial Activity of Novel Derivatives

- Ammar et al. (2004) reported on the synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety, starting from 4-(piperidin-1-sulfonyl)phenyl hydrazone. These compounds demonstrated antimicrobial activity, underscoring the potential pharmaceutical applications of derivatives of this compound (Ammar et al., 2004).

Crystal Structure Analysis

- Subasri et al. (2017) investigated the crystal structures of derivatives of this compound, providing insights into their molecular conformation and potential interactions in biological systems (Subasri et al., 2017).

Mécanisme D'action

Target of Action

The primary target of this compound is B-cell lymphoma 6 protein (BCL6) . BCL6 is a transcriptional repressor that plays a crucial role in the proliferation of cancer cells, particularly in diffuse large B-cell lymphoma (DLBCL) .

Mode of Action

The compound operates through a mechanism known as induced proximity . It is a bifunctional molecule that binds to BCL6 at one end and a transcriptional activator, BRD4, at the other . This binding forms a complex that strongly activates genes that were originally silenced by BCL6, including those involved in the apoptosis pathway .

Biochemical Pathways

The compound affects the apoptosis pathway . By binding to BCL6 and BRD4, it activates genes involved in apoptosis, leading to the death of cancer cells . It also downregulates the expression of the oncogene MYC .

Pharmacokinetics

The compound’s efficacy in vitro suggests it has the potential to be bioavailable and effective in the body .

Result of Action

The compound effectively kills DLBCL cells expressing BCL6 in vitro, including those resistant to chemotherapy and those with TP53 mutations . This suggests that the compound has the potential to be a new class of anticancer molecules .

Action Environment

The compound’s mode of action suggests it could be particularly effective in treating large tumors with poor vascularization, where drugs are difficult to accumulate .

Propriétés

IUPAC Name |

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-pyrimidin-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3S/c22-16(20-17-18-10-6-11-19-17)13-14-7-4-5-12-21(14)25(23,24)15-8-2-1-3-9-15/h1-3,6,8-11,14H,4-5,7,12-13H2,(H,18,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRGZHRJNMBDHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)NC2=NC=CC=N2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2477560.png)

![(E)-3-[(4-chlorophenyl)methylamino]-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one](/img/structure/B2477565.png)

![1-(4-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2477569.png)

![1-(2-Chlorophenyl)-4-[(4-fluoro-3-methoxy-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B2477570.png)

![3-allyl-6-methyl-5-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2477571.png)

![1-allyl-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2477574.png)

![2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine](/img/structure/B2477575.png)

![Benzoic acid,4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B2477576.png)